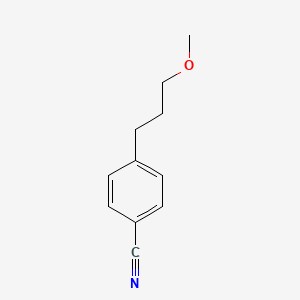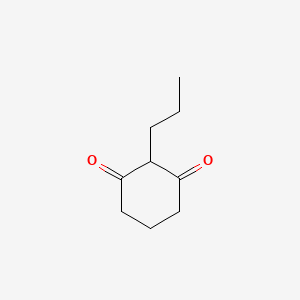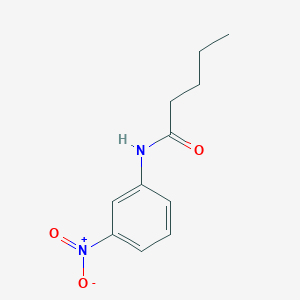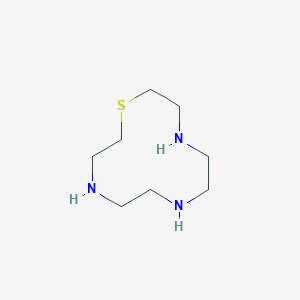
(2S)-2-AMINO-4-(DIETHYLAMINO)BUTANOIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-AMINO-4-(DIETHYLAMINO)BUTANOIC ACID is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a diethylamino group attached to a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-AMINO-4-(DIETHYLAMINO)BUTANOIC ACID can be achieved through several synthetic routes. One common method involves the reaction of (S)-2-aminobutyric acid with diethylamine under specific conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysis. For example, recombinant Escherichia coli strains can be engineered to express enzymes that catalyze the conversion of precursor molecules into the target compound. This method offers advantages such as high yield and enantiopurity .
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-AMINO-4-(DIETHYLAMINO)BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(2S)-2-AMINO-4-(DIETHYLAMINO)BUTANOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of (2S)-2-AMINO-4-(DIETHYLAMINO)BUTANOIC ACID involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as cholinesterase and histone deacetylase, thereby modulating various biochemical pathways. These interactions can lead to changes in cellular processes and have potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-aminobutyric acid: A structurally similar compound with a simpler amino acid backbone.
(S)-2-hydroxy-4-(methylthio)butanoic acid: Another amino acid derivative with a different functional group.
Uniqueness
(2S)-2-AMINO-4-(DIETHYLAMINO)BUTANOIC ACID is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents .
Propriétés
Formule moléculaire |
C8H18N2O2 |
|---|---|
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
(2S)-2-amino-4-(diethylamino)butanoic acid |
InChI |
InChI=1S/C8H18N2O2/c1-3-10(4-2)6-5-7(9)8(11)12/h7H,3-6,9H2,1-2H3,(H,11,12)/t7-/m0/s1 |
Clé InChI |
TXJCSRZHJCNEBF-ZETCQYMHSA-N |
SMILES isomérique |
CCN(CC)CC[C@@H](C(=O)O)N |
SMILES canonique |
CCN(CC)CCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Aminomethyl-1-[2-(4-methylphenoxy)ethyl]piperidine](/img/structure/B8496714.png)



![2-[4-(Trifluoromethyl)phenyl]-4-isopropyloxazole-5(4H)-one](/img/structure/B8496734.png)








